![molecular formula C8H13NO4 B420989 1-(Carboxymethyl)piperidine-4-carboxylic acid CAS No. 53919-19-0](/img/structure/B420989.png)
1-(Carboxymethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Carboxymethyl)piperidine-4-carboxylic acid is a compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.19 g/mol . The compound is also known as 1-carboxymethyl-4-carboxypiperidine .
Molecular Structure Analysis
The molecular structure of 1-(Carboxymethyl)piperidine-4-carboxylic acid includes a piperidine ring with a carboxymethyl group at the 1-position and a carboxylic acid group at the 4-position . The InChIKey for the compound is QIJHOVKZVCDCBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Carboxymethyl)piperidine-4-carboxylic acid has several computed properties. It has a molecular weight of 187.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 187.08445790 g/mol . The compound has a topological polar surface area of 77.8 Ų and a heavy atom count of 13 .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the evaluation of their pharmacological activity .
Antibiotic Nitroxoline Derivatives
Piperidine-4-carboxylic acid can be used as a reactant for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition .
Sphingosine-1-Phosphate Receptor Agonists
It can also be used in the synthesis of sphingosine-1-phosphate receptor agonists .
RhoA Inhibitors for Cardiovascular Disease Therapy
Another application is in the synthesis of RhoA inhibitors for cardiovascular disease therapy .
Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors
Piperidine-4-carboxylic acid can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .
CHK1 Inhibitors
It can also be used in the synthesis of CHK1 inhibitors .
IKK2 Inhibitors for Investigations into Rheumatoid Arthritis Treatment
Finally, it can be used in the synthesis of IKK2 inhibitors for investigations into rheumatoid arthritis treatment .
Future Directions
Piperidines, including 1-(Carboxymethyl)piperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(carboxymethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)5-9-3-1-6(2-4-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJHOVKZVCDCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)piperidine-4-carboxylic acid |
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